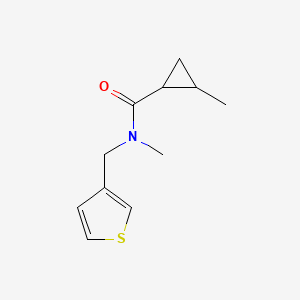![molecular formula C14H18N2O B7516032 2-[(3-Methylpiperidin-1-yl)methyl]-1,3-benzoxazole](/img/structure/B7516032.png)
2-[(3-Methylpiperidin-1-yl)methyl]-1,3-benzoxazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[(3-Methylpiperidin-1-yl)methyl]-1,3-benzoxazole, also known as MPB, is a novel compound that has been gaining attention in the scientific community due to its potential applications in the field of medicinal chemistry. This compound is a benzoxazole derivative that has been shown to exhibit promising biological activity, making it a potential candidate for the development of new drugs.
作用機序
The mechanism of action of 2-[(3-Methylpiperidin-1-yl)methyl]-1,3-benzoxazole is not fully understood, but it is believed to involve the modulation of various cellular pathways. 2-[(3-Methylpiperidin-1-yl)methyl]-1,3-benzoxazole has been shown to interact with several targets, including G-protein-coupled receptors, ion channels, and enzymes. These interactions can lead to changes in cellular signaling pathways, which can result in a range of biological effects.
Biochemical and Physiological Effects:
2-[(3-Methylpiperidin-1-yl)methyl]-1,3-benzoxazole has been shown to exhibit a range of biochemical and physiological effects, including anti-inflammatory, analgesic, and anticonvulsant activity. It has also been shown to exhibit activity against various types of cancer cells, making it a potential candidate for the development of new anticancer drugs.
実験室実験の利点と制限
One of the main advantages of 2-[(3-Methylpiperidin-1-yl)methyl]-1,3-benzoxazole is its versatility as a compound for drug development. Its ability to interact with a range of targets makes it a potentially useful tool for the development of drugs for a wide range of diseases. However, one of the limitations of 2-[(3-Methylpiperidin-1-yl)methyl]-1,3-benzoxazole is its relatively low solubility in water, which can make it difficult to work with in some experimental settings.
将来の方向性
There are several potential future directions for research on 2-[(3-Methylpiperidin-1-yl)methyl]-1,3-benzoxazole. One area of interest is the development of new drugs for the treatment of cancer. 2-[(3-Methylpiperidin-1-yl)methyl]-1,3-benzoxazole has been shown to exhibit activity against various types of cancer cells, and further research could lead to the development of new anticancer drugs. Another potential area of research is the development of new drugs for the treatment of neurological disorders, such as epilepsy or Parkinson's disease. 2-[(3-Methylpiperidin-1-yl)methyl]-1,3-benzoxazole has been shown to exhibit anticonvulsant activity and could be a potential candidate for the development of new drugs for the treatment of these disorders.
合成法
The synthesis of 2-[(3-Methylpiperidin-1-yl)methyl]-1,3-benzoxazole involves the reaction of 2-aminobenzoxazole with 3-methylpiperidine in the presence of a suitable catalyst. The reaction is carried out under specific conditions, and the yield of the product can be optimized by adjusting the reaction parameters. The purity and quality of the final product can also be improved by using purification techniques such as recrystallization or chromatography.
科学的研究の応用
2-[(3-Methylpiperidin-1-yl)methyl]-1,3-benzoxazole has been the subject of several scientific studies that have investigated its potential applications in the field of medicinal chemistry. One of the most promising areas of research is the development of new drugs for the treatment of various diseases. 2-[(3-Methylpiperidin-1-yl)methyl]-1,3-benzoxazole has been shown to exhibit activity against a range of targets, including enzymes, receptors, and ion channels, making it a versatile compound for drug development.
特性
IUPAC Name |
2-[(3-methylpiperidin-1-yl)methyl]-1,3-benzoxazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O/c1-11-5-4-8-16(9-11)10-14-15-12-6-2-3-7-13(12)17-14/h2-3,6-7,11H,4-5,8-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQBXEIIQUXKKDT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)CC2=NC3=CC=CC=C3O2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(3-Methylpiperidin-1-yl)methyl]-1,3-benzoxazole | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(3,5-Dimethylpiperidin-1-yl)-[4-(1,2,4-triazol-1-yl)phenyl]methanone](/img/structure/B7515953.png)

![1',3-dimethylspiro[1H-quinazoline-2,3'-indole]-2',4-dione](/img/structure/B7515963.png)









![2-(3-Methylphenyl)-5-[1-(4-methylpiperidin-1-yl)ethyl]-1,3,4-oxadiazole](/img/structure/B7516041.png)
![2-[(4-Methylpiperidin-1-yl)methyl]pyrido[1,2-a]pyrimidin-4-one](/img/structure/B7516048.png)